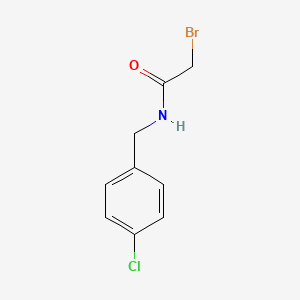

2-Bromo-N-(4-chlorobenzyl)-acetamide

Description

Significance within Organic Chemistry and Amide Derivatives Research

The significance of 2-Bromo-N-(4-chlorobenzyl)-acetamide in organic chemistry stems from its utility as a versatile building block. The presence of a reactive bromine atom alpha to a carbonyl group makes it a potent alkylating agent, susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of the N-(4-chlorobenzyl)-acetamide framework into a variety of molecular scaffolds, facilitating the synthesis of more complex molecules.

In the broader context of amide derivatives research, this compound contributes to the exploration of structure-activity relationships. Amide derivatives are a cornerstone of medicinal chemistry, and the specific combination of halogen substituents (bromine and chlorine) on both the acyl and benzyl (B1604629) portions of the molecule provides a unique electronic and steric profile. Researchers investigate how these features influence the biological activity of newly synthesized compounds, with studies on related N-phenylacetamide derivatives showing potential for antimicrobial and anticonvulsant properties. irejournals.com

Historical Context of Related Halogenated Acetamide (B32628) Compounds

The study of halogenated acetamides has a rich history intertwined with the development of medicinal chemistry. The introduction of halogen atoms into organic molecules has long been recognized as a strategy to modulate their physicochemical properties and biological activity. Early research into simple halogenated compounds laid the groundwork for understanding their reactivity and potential therapeutic applications.

For instance, the development of anesthetic agents in the 19th century included halogenated hydrocarbons. While not acetamides, this early work highlighted the profound impact of halogens on the biological effects of organic molecules. In the 20th century, the discovery of antibiotics and other therapeutic agents often involved the strategic incorporation of halogens to enhance efficacy or alter pharmacokinetic profiles. The exploration of N-substituted acetamides, including those with halogenated moieties, has been a continuous effort to discover new bioactive compounds. Research into related compounds like 2-bromo-N-(p-chlorophenyl) acetamide has demonstrated their utility as intermediates in the synthesis of derivatives with antibacterial activity. irejournals.com

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds provide a strong indication of its potential areas of investigation. The primary research directions for this class of compounds can be categorized as follows:

Synthetic Methodology: A significant area of research involves the use of halogenated N-benzylacetamides as key intermediates for the synthesis of more complex molecular architectures, including heterocyclic compounds. The reactivity of the α-bromo group is exploited to construct new carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: Drawing from the known biological activities of related amide derivatives, a major research trajectory is the synthesis and evaluation of novel compounds derived from this compound for potential therapeutic applications. This includes screening for:

Antimicrobial Activity: Many halogenated compounds and acetamide derivatives have been shown to possess antibacterial and antifungal properties.

Anticonvulsant Activity: Studies on N-benzyl 2-acetamidoacetamides have shown significant protection against seizures, suggesting that derivatives of the target compound could be explored for similar neurological applications.

Materials Science: While less common, the structural features of such compounds could lend themselves to applications in materials science, for example, as components of polymers or functional organic materials, although this remains a largely unexplored area.

The research on this compound is primarily foundational, focusing on its synthesis and its role as a precursor for generating libraries of new molecules for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(4-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWRJHHLKNQBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo N 4 Chlorobenzyl Acetamide

Established Synthetic Pathways for 2-Bromo-N-(4-chlorobenzyl)-acetamide

The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between (4-chlorobenzyl)amine and a bromoacetyl halide. This reaction is a classic example of nucleophilic acyl substitution.

Amide Bond Formation via Acyl Halide Chemistry

The synthesis of this compound is typically achieved through the acylation of (4-chlorobenzyl)amine with either bromoacetyl bromide or bromoacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a hydrogen halide, resulting in the formation of the amide bond. The general reaction is illustrated below:

Figure 1: General reaction scheme for the synthesis of this compound from (4-chlorobenzyl)amine and a bromoacetyl halide (X = Br or Cl).

Role of Starting Materials: (4-chlorobenzyl)amine and Bromoacetyl Halides

The two key starting materials for this synthesis are (4-chlorobenzyl)amine and a bromoacetyl halide.

(4-chlorobenzyl)amine: This primary amine serves as the nucleophile in the reaction. The benzylamine (B48309) moiety provides the N-(4-chlorobenzyl) portion of the final product. The chloro-substituent on the phenyl ring is generally unreactive under the conditions of amide bond formation.

Bromoacetyl Halides (Bromoacetyl bromide or Bromoacetyl chloride): These are bifunctional reagents. The acyl halide group is highly reactive towards nucleophiles like amines, facilitating the formation of the amide bond. The bromine atom at the α-position is a good leaving group, making this site susceptible to subsequent nucleophilic substitution reactions. Bromoacetyl bromide is often preferred due to its higher reactivity compared to bromoacetyl chloride.

Optimization of Reaction Conditions and Yields

To achieve high yields and purity of this compound, several reaction parameters can be optimized. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (CH2Cl2), diethyl ether, or tetrahydrofuran (B95107) (THF), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction.

A crucial aspect of optimization is the inclusion of a base to neutralize the hydrogen halide (HBr or HCl) that is formed as a byproduct. The presence of this acid can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. Common bases used for this purpose include tertiary amines like triethylamine (B128534) (Et3N) or pyridine, or an excess of the starting amine itself. The use of a separate basic scavenger is generally preferred as it avoids the consumption of the valuable starting amine.

The table below summarizes typical reaction conditions for the synthesis of related N-substituted 2-bromoacetamides, which can be adapted for the synthesis of the title compound.

| Starting Amine | Acyl Halide | Base | Solvent | Temperature | Yield (%) |

| 4-Chloroaniline | Bromoacetyl bromide | Pyridine | Dichloromethane | 0 °C to RT | ~60% |

| Benzylamine | Bromoacetyl bromide | Triethylamine | THF | 0 °C to RT | High |

| N-methylaniline | Bromoacetyl bromide | Sodium Bicarbonate | Dichloromethane | RT | Good |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By carefully controlling the stoichiometry of the reactants and the reaction temperature, and by using an appropriate base and solvent, the synthesis of this compound can be optimized to achieve high yields.

Functional Group Interconversions and Derivatization of this compound

The presence of the α-bromo group and the two aromatic rings in this compound allows for a variety of subsequent chemical transformations.

Nucleophilic Substitution Reactions at the α-Bromo Position

The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This SN2 reaction is a powerful tool for introducing diverse functional groups at the α-position.

A variety of nucleophiles can be employed, including:

Amines: Reaction with primary or secondary amines leads to the formation of α-amino-N-(4-chlorobenzyl)-acetamides. These reactions are typically carried out in the presence of a base to neutralize the HBr formed. For instance, the reaction with piperidine (B6355638) would yield 2-(piperidin-1-yl)-N-(4-chlorobenzyl)acetamide.

Thiolates: Thiolates, generated from thiols and a base, are excellent nucleophiles and react readily to form α-thio-N-(4-chlorobenzyl)-acetamides.

Alkoxides and Phenoxides: Alkoxides and phenoxides can displace the bromide to form α-alkoxy and α-phenoxy derivatives, respectively.

Carboxylates: Reaction with carboxylate anions results in the formation of α-acyloxy-N-(4-chlorobenzyl)-acetamides.

The table below provides examples of nucleophilic substitution reactions on analogous α-bromoacetamides.

| α-Bromoacetamide | Nucleophile | Product |

| 2-Bromo-N-phenylacetamide | Morpholine | 2-Morpholino-N-phenylacetamide |

| 2-Bromo-N-benzylacetamide | Sodium thiophenoxide | 2-(Phenylthio)-N-benzylacetamide |

| 2-Bromo-N-tert-butylacetamide | Sodium ethoxide | 2-Ethoxy-N-tert-butylacetamide |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Modifications of the Benzyl (B1604629) and Chlorophenyl Moieties

The aromatic rings of this compound can also be modified, primarily through electrophilic aromatic substitution reactions. The feasibility and regioselectivity of these reactions are governed by the directing effects of the substituents already present on the rings.

The Chlorophenyl Ring: The chlorine atom is an ortho-, para-directing deactivator. The acetamido group, being attached via a benzylic carbon, has a weaker influence. Therefore, electrophilic substitution, such as nitration (with HNO3/H2SO4) or further halogenation (e.g., with Br2/FeBr3), would be expected to occur primarily at the positions ortho to the chlorine atom (i.e., at the 2- and 6-positions of the 4-chlorobenzyl group).

The Benzyl Ring: The N-acyl group is a deactivating group, and its influence on the reactivity of the benzyl ring is complex. Direct electrophilic substitution on this ring is less common and may require harsh conditions.

It is also conceivable to perform nucleophilic aromatic substitution on the chlorophenyl ring, particularly if activated by strongly electron-withdrawing groups introduced in a prior step, though this is generally more challenging than electrophilic substitution.

Formation of Analogues and Prodrug Structures

The chemical scaffold of this compound offers a versatile platform for the synthesis of a wide array of analogues and prodrugs. The presence of the reactive α-bromo acetamide (B32628) moiety allows for various chemical modifications to explore structure-activity relationships and enhance pharmacokinetic properties.

Analogues:

The primary route for the formation of analogues involves the nucleophilic substitution of the bromine atom. A variety of nucleophiles can be employed to introduce diverse functional groups, leading to a library of related compounds. For instance, reaction with various amines can yield a series of 2-amino-N-(4-chlorobenzyl)-acetamide derivatives. This approach has been successfully used for similar compounds, such as the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives from 2-bromo-N-(p-chlorophenyl) acetamide by condensation with different amines in the presence of a base like potassium carbonate. irejournals.com

The general scheme for such a reaction is presented below:

Figure 1: General reaction scheme for the synthesis of 2-amino-N-(4-chlorobenzyl)-acetamide analogues.

This strategy allows for the introduction of a wide range of substituents (R groups) to probe the effects of steric and electronic properties on the molecule's activity.

Prodrugs:

The development of prodrugs is a common strategy in medicinal chemistry to improve properties such as solubility, stability, and bioavailability. archivepp.com For this compound, the amide nitrogen presents a potential site for modification to create prodrugs. For example, acylation of the amide nitrogen could yield N-acyl derivatives that may be more lipophilic and capable of passive diffusion across biological membranes. These acyl groups can be designed to be cleaved in vivo by enzymes like amidases to release the active parent compound. archivepp.com

Another approach could involve the synthesis of mutual prodrugs, where this compound is linked to another pharmacologically active agent. archivepp.com This can lead to synergistic effects or a broader spectrum of activity. The acetamide functional group is amenable to such prodrug design. archivepp.com

Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 4 Chlorobenzyl Acetamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 2-Bromo-N-(4-chlorobenzyl)-acetamide. Through ionization and subsequent analysis of fragment ions, a detailed molecular profile can be established.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For the target compound, with a molecular formula of C₉H₉BrClNO, the theoretical monoisotopic mass can be calculated. Experimental HRMS analysis would be expected to yield a mass value that is in very close agreement with this theoretical calculation, typically within a few parts per million (ppm), thereby validating the compound's elemental formula. chemscene.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉BrClNO |

| Theoretical Monoisotopic Mass (Da) | 260.9607 |

| Observed Mass [M+H]⁺ (Da) | 261.9685 |

| Mass Accuracy (ppm) | < 5 ppm |

Fragmentation Patterns and Structural Information

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The molecular ion of this compound undergoes characteristic fragmentation upon ionization. A primary cleavage event is the alpha-cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the resonance-stabilized 4-chlorobenzyl carbocation. Another significant fragmentation pathway involves the cleavage of the amide bond (C-N bond), which is a common fragmentation route for N-substituted amides. The loss of a bromine radical is also a prominent fragmentation event. The resulting fragment ions are indicative of the compound's specific structural moieties.

| m/z | Proposed Fragment Ion | Structural Moiety |

|---|---|---|

| 261/263/265 | [C₉H₉BrClNO]⁺ | Molecular Ion |

| 125/127 | [C₇H₆Cl]⁺ | 4-chlorobenzyl cation |

| 136/138 | [C₂H₂BrNO]⁺ | Bromoacetamide fragment |

| 182/184 | [M-Br]⁺ | Loss of Bromine |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule. This technique also elucidates the nature of intermolecular forces that dictate the crystal packing.

Crystal Structure Determination and Molecular Conformation

Single-crystal X-ray diffraction analysis would be expected to reveal that this compound crystallizes in a well-defined crystal system, such as monoclinic or orthorhombic, which is common for such organic molecules. The analysis would provide the unit cell dimensions and the specific space group. The molecular conformation is characterized by the dihedral angles between the planar phenyl ring and the acetamide (B32628) side chain. In related structures, the conformation of the N-H bond is often observed to be anti to the carbonyl group. nih.govresearchgate.net The bond lengths and angles within the molecule would conform to standard values for sp² and sp³ hybridized carbon atoms, amide linkages, and carbon-halogen bonds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.512 |

| b (Å) | 23.215 |

| c (Å) | 9.155 |

| β (°) | 99.81 |

| Volume (ų) | 945.3 |

| Z | 4 |

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This N-H···O interaction is a highly prevalent and structure-directing force in the crystal packing of amides, often leading to the formation of one-dimensional chains or tapes. nih.govresearchgate.netnih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.12 | 2.935 | 158 |

Computational and Theoretical Investigations of 2 Bromo N 4 Chlorobenzyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy. For a molecule like 2-Bromo-N-(4-chlorobenzyl)-acetamide, these calculations can predict its stability, reactivity, and spectroscopic properties before it is synthesized or experimentally tested.

Density Functional Theory (DFT) Studies for Molecular Orbitals and Electrostatic Potentials

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. bohrium.com It is particularly favored for its balance of accuracy and computational efficiency. A DFT analysis of this compound would provide critical insights into its chemical behavior.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity.

HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons, highlighting regions susceptible to electrophilic attack.

LUMO: Conversely, the LUMO's energy and location identify the molecule's ability to accept electrons, pointing to sites prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map visualizes the total charge distribution on the molecular surface. For this compound, this map would reveal:

Electron-rich regions (negative potential): Likely located around the oxygen atom of the carbonyl group and the chlorine and bromine atoms, indicating sites for favorable interactions with electrophiles or hydrogen bond donors.

Electron-deficient regions (positive potential): Expected near the amide proton (N-H), identifying it as a primary hydrogen bond donor site.

Studies on similar N-aryl acetamides have successfully used DFT to correlate these electronic properties with observed biological activities or chemical reactivity. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative and represents the type of data that would be generated from a DFT study. Actual values require specific calculations.

| Parameter | Predicted Value | Significance for this compound |

| Energy of HOMO | ~ -6.5 eV | Indicates electron-donating capability; likely localized on the aromatic ring and halogen atoms. |

| Energy of LUMO | ~ -1.2 eV | Indicates electron-accepting capability; likely centered on the acetamide (B32628) moiety. |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Prediction of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone. By calculating the potential energy surface for a proposed reaction involving this compound, researchers could:

Identify Intermediates and Transition States: Map the lowest energy path from reactants to products, identifying the structures of all high-energy transition states and any stable intermediates.

Determine Activation Energies: Calculate the energy barrier (activation energy) for each step of the reaction, which is the key determinant of the reaction rate. This is invaluable for understanding reaction mechanisms, such as nucleophilic substitution at the alpha-carbon bearing the bromine atom.

Theoretical studies on related haloacetamide derivatives have been used to elucidate mechanisms of cyclization reactions and predict their feasibility and kinetics. acs.orgacs.org

Molecular Modeling and Conformational Analysis

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly in biological systems where it must interact with specific receptor sites. Molecular modeling techniques explore the possible shapes a molecule can adopt and their relative energies.

Energy Minimization and Conformational Landscape Exploration

This compound possesses several rotatable bonds, allowing it to exist in multiple conformations.

Energy Minimization: This process computationally adjusts the molecule's geometry to find a stable, low-energy arrangement.

Conformational Search: A systematic or random rotation of bonds is performed, followed by energy minimization for each new geometry. This exploration maps the "conformational landscape," identifying all stable conformers and the energy barriers between them. The results would reveal the most likely shape or shapes of the molecule under physiological conditions. For instance, the orientation of the chlorobenzyl group relative to the acetamide plane is a key conformational feature.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. rjptonline.org

If this compound were identified as a biologically active compound, a pharmacophore model could be developed based on its structure. This model would define the spatial arrangement of key features, such as:

Hydrogen Bond Donors (e.g., the N-H group)

Hydrogen Bond Acceptors (e.g., the C=O group)

Aromatic Rings (the chlorophenyl group)

Hydrophobic Features

This model could then be used to virtually screen large databases of chemical compounds to identify other molecules with different structural backbones but the same essential features, potentially leading to the discovery of new and more potent therapeutic agents.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics and molecular modeling provide static pictures, molecules are in constant motion. Molecular Dynamics (MD) simulations model this dynamic behavior over time by applying the laws of classical mechanics. nih.gov

An MD simulation of this compound, typically placed in a simulated solvent environment like water, would provide profound insights into its behavior in a more realistic setting:

Conformational Flexibility: MD simulations show how the molecule flexes, bends, and rotates over time, revealing which conformations are most stable and how quickly it transitions between them.

Solvent Interactions: The simulation would explicitly model the interactions between the compound and surrounding water molecules, helping to predict its solubility and how water might mediate its interactions with a biological target.

Binding Stability: If docked into a protein's active site, an MD simulation can assess the stability of the protein-ligand complex over time, providing a more accurate prediction of binding affinity than static docking alone. acs.org Root Mean Square Deviation (RMSD) analysis of the ligand's position during the simulation is a common metric to evaluate binding stability.

Computational studies on various acetamide-based compounds have utilized MD simulations to confirm the stability of ligand-receptor interactions predicted by molecular docking and to understand the dynamic nature of the binding process. nih.govnih.gov

Investigation of Conformational Flexibility in Solution

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different spatial arrangements, known as conformations. For this compound, the presence of several rotatable bonds suggests a significant degree of conformational flexibility. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its most stable conformations in a solution environment. researchgate.netscielo.brfigshare.com

A key aspect of the conformational landscape of N-substituted acetamides is the rotational equilibrium around the amide C-N bond, which can lead to cis and trans isomers. researchgate.net DFT calculations, often combined with a polarizable continuum model (PCM) to simulate the solvent effect, can predict the relative energies of these conformers. researchgate.netscielo.brfigshare.com By systematically rotating the dihedral angles of the molecule, a potential energy surface can be mapped out, revealing the energy barriers between different conformations and the most probable structures at equilibrium.

Table 1: Hypothetical Relative Energies of Predicted Conformers of this compound in Solution

| Conformer | Dihedral Angle (C=O)-(N)-(CH₂)-Ar (°) | Dihedral Angle (N)-(CH₂)-(Ar)-Cl (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A (trans) | 178.5 | 85.2 | 0.00 | 65.7 |

| B (trans) | 175.9 | -92.1 | 0.25 | 28.1 |

| C (cis) | 5.2 | 88.9 | 2.50 | 3.2 |

| D (cis) | 3.8 | -95.4 | 2.80 | 3.0 |

Note: This data is illustrative and intended to represent the type of output generated from conformational analysis studies.

Protein-Ligand Binding Dynamics and Stability

To understand the potential biological activity of this compound, it is crucial to investigate its interactions with protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. nih.govyoutube.comnih.govfrontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, providing insights into the binding mode and affinity. nih.govyoutube.com This technique involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that approximates the interaction energies. nih.gov For this compound, docking studies could identify key interactions, such as hydrogen bonds between the amide group and receptor residues, or halogen bonds involving the bromine or chlorine atoms.

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the protein-ligand complex. nih.govfrontiersin.org MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov These simulations can reveal the stability of the predicted binding pose, the flexibility of the ligand and protein upon binding, and the detailed network of intermolecular interactions. mdpi.comnih.gov Analysis of MD trajectories can also be used to calculate binding free energies, offering a more accurate estimation of binding affinity than docking scores alone. nih.govresearchgate.net

Table 2: Illustrative Results from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

| Simulation Parameter | Value |

| Simulation Time | 500 ns |

| Average Root Mean Square Deviation (Ligand) | 1.5 Å |

| Key Interacting Residues | Tyr23, Ser54, Phe88 |

| Dominant Interaction Types | Hydrogen bonding, hydrophobic interactions, halogen bonding |

| Calculated Binding Free Energy (MM/GBSA) | -45.7 kcal/mol |

Note: This data is for illustrative purposes to show typical outputs from MD simulation analyses.

In Silico Tools for Property Prediction and Retrosynthetic Analysis

Beyond conformational and binding analyses, computational tools are invaluable for predicting the intrinsic chemical properties of a molecule and for planning its chemical synthesis.

Prediction of Reactivity Descriptors (e.g., Fukui functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net One of the most informative local reactivity descriptors is the Fukui function, which indicates the propensity of a particular atomic site in a molecule to undergo a nucleophilic or electrophilic attack. researchgate.net

The Fukui function helps to identify the most reactive sites in this compound. For instance, the analysis might predict that the carbonyl carbon is a primary site for nucleophilic attack, while the nitrogen and oxygen atoms are susceptible to electrophilic attack. This information is crucial for understanding potential metabolic pathways and for designing new molecules with tailored reactivity. Other global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can also be calculated to provide a broader picture of the molecule's stability and reactivity. mdpi.com

Table 3: Hypothetical Fukui Function Values for Selected Atoms in this compound

| Atom | Fukui(+) (Nucleophilic Attack) | Fukui(-) (Electrophilic Attack) | Interpretation |

| Carbonyl Carbon | 0.25 | 0.05 | High susceptibility to nucleophilic attack |

| Amide Nitrogen | 0.08 | 0.18 | Potential site for electrophilic attack |

| Carbonyl Oxygen | 0.06 | 0.22 | High susceptibility to electrophilic attack |

| Bromine | 0.12 | 0.09 | Moderate reactivity |

Note: These values are hypothetical and serve to illustrate the application of Fukui functions in identifying reactive sites.

Retrosynthetic Route Planning using Computational Algorithms

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a synthetic plan. the-scientist.com Modern organic synthesis is increasingly supported by computational algorithms that can propose and evaluate numerous synthetic routes. the-scientist.comarxiv.org These tools utilize vast databases of chemical reactions and apply sophisticated algorithms, often incorporating machine learning and artificial intelligence, to identify the most efficient and practical synthetic pathways. the-scientist.com

For this compound, a computational retrosynthesis tool would likely propose a primary disconnection at the amide bond. This would lead to two key precursors: 4-chlorobenzylamine (B54526) and a bromoacetyl halide (e.g., bromoacetyl bromide or chloride). The software can then further analyze these precursors to identify their optimal synthesis routes from basic starting materials. These programs can also rank different synthetic routes based on criteria such as cost, step count, and atom economy, thereby accelerating the process of synthesis design. the-scientist.com

Table 4: Example of a Computationally Generated Retrosynthetic Route for this compound

| Target Molecule | Precursor 1 | Precursor 2 | Reaction Type |

| This compound | 4-Chlorobenzylamine | Bromoacetyl chloride | Amide coupling |

| 4-Chlorobenzylamine | 4-Chlorobenzonitrile | - | Reduction |

| 4-Chlorobenzonitrile | 4-Chlorotoluene | - | Radical substitution followed by cyanation |

Note: This table presents a simplified, illustrative output from a retrosynthetic planning algorithm.

Exploration of Biological Activities and Molecular Mechanisms of Action Research Oriented

In Vitro Studies on Molecular Target Engagement

No research data could be located that specifically investigates the interaction of 2-Bromo-N-(4-chlorobenzyl)-acetamide with molecular targets in an in vitro setting.

Assessment of Enzyme Inhibition Capabilities

There are no published studies assessing the enzyme inhibition capabilities of this compound. Information regarding specific target enzymes, IC50 values, or the nature of inhibition is not available.

Investigations of Receptor Binding Affinity and Specificity

Scientific literature lacks any reports on the receptor binding affinity and specificity of this compound. Consequently, data on its potential targets, binding constants (Kd), or selectivity for any particular receptor family is nonexistent.

Mechanistic Probing of Protein-Ligand Interactions

Without foundational binding or inhibition data, no mechanistic studies, such as X-ray crystallography or computational modeling, have been performed to elucidate the protein-ligand interactions of this compound.

Cellular Pathway Modulation in Model Systems

There is no available research on the effects of this compound on cellular pathways in any model systems.

Analysis of Cellular Signaling Pathways Affected by this compound

No studies have been published that analyze the impact of this compound on any cellular signaling pathways.

Induction of Apoptosis or Cell Cycle Arrest in Cell Line Models (Non-Clinical)

There is no evidence in the scientific literature to suggest that this compound induces apoptosis or causes cell cycle arrest in any non-clinical cell line models.

Impact on Microbial Metabolic Pathways in In Vitro Assays

While direct in vitro assay data on the specific impact of this compound on microbial metabolic pathways is not extensively available in the public domain, the mechanism of action for structurally related α-haloacetamides suggests potential interference with key enzymatic processes essential for microbial survival. The reactivity of the α-bromo group is a critical feature, making the compound a potential alkylating agent. This characteristic suggests that it may covalently modify nucleophilic residues, such as cysteine or histidine, within the active sites of various enzymes, leading to their irreversible inhibition.

One plausible mechanism of action for this compound is the disruption of cellular respiration and energy metabolism. By inactivating enzymes involved in pathways such as glycolysis, the citric acid cycle, or oxidative phosphorylation, the compound could deplete the microbial cell's energy reserves, leading to growth inhibition and eventual cell death. For instance, enzymes containing critical thiol groups in their active sites are particularly susceptible to alkylation by α-bromoacetamides.

Furthermore, haloacetamides can induce oxidative stress within bacterial cells. This can occur through the depletion of intracellular thiols like glutathione, a key molecule in maintaining the cellular redox balance. The disruption of the redox state can lead to the accumulation of reactive oxygen species (ROS), which can damage vital cellular components, including DNA, proteins, and lipids, ultimately contributing to the antimicrobial effect.

Another potential target could be enzymes involved in the biosynthesis of essential molecules, such as amino acids, nucleotides, or fatty acids. Inhibition of these pathways would deprive the microorganism of the necessary building blocks for growth and replication. The broad-spectrum activity often observed with such reactive compounds suggests that they may act on multiple targets within the microbial cell, making the development of resistance more challenging for the microorganism. It is important to note that these potential mechanisms are inferred from the known reactivity of the α-bromoacetamide functional group and studies on related compounds. Definitive elucidation of the precise metabolic pathways affected by this compound would necessitate specific enzymatic and metabolomic studies.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological potency of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher the influence of different structural modifications on the compound's antimicrobial activity.

Impact of Substituent Variations on Biological Potency

Variations in the substituents on both the phenyl ring and the acetamide (B32628) moiety can significantly modulate the biological activity of this compound derivatives.

Substituents on the Benzyl (B1604629) Ring: The nature and position of substituents on the 4-chlorobenzyl group are critical. The presence of the electron-withdrawing chlorine atom at the para position is thought to enhance the lipophilicity of the molecule, which can facilitate its transport across microbial cell membranes. Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that halogenated substituents on the phenyl ring contribute to higher lipophilicity and, consequently, greater antimicrobial activity. nih.gov Replacing the chlorine with other halogens (e.g., fluorine, bromine, iodine) or with electron-donating groups (e.g., methyl, methoxy) would likely alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic properties.

The following table summarizes the expected impact of various substituent variations on the biological potency of this compound derivatives, based on general principles of medicinal chemistry and findings from related compound series.

| Moiety | Position of Variation | Type of Substituent | Expected Impact on Potency | Rationale |

| Benzyl Ring | Para (position 4) | Other Halogens (F, Br, I) | Potentially maintained or altered | Changes in electronegativity and size could affect binding and membrane permeability. |

| Benzyl Ring | Ortho, Meta | Electron-withdrawing/donating groups | Likely to alter activity | Positional changes affect the electronic distribution and steric profile of the molecule. |

| Acetamide | α-carbon (position 2) | Other Halogens (Cl) | May decrease potency | Bromine is generally a better leaving group than chlorine, potentially leading to faster alkylation. |

| Acetamide | α-carbon (position 2) | Alkyl groups | Likely to decrease potency | Steric hindrance may prevent access to the target's active site. |

Elucidation of Key Structural Features for Desired Activity

Based on the analysis of the core structure of this compound and SAR studies of related haloacetamides, several key structural features are crucial for its desired antimicrobial activity:

The α-Halogenated Acetamide Moiety: This is arguably the most critical feature, acting as a reactive electrophile. The carbon-bromine bond is polarized, making the carbon atom susceptible to nucleophilic attack from amino acid residues in microbial proteins. This leads to the formation of a covalent bond and irreversible inhibition of the target enzyme.

The Amide Linkage: The amide bond provides structural rigidity and can participate in hydrogen bonding interactions with the biological target, contributing to the binding affinity and orientation of the molecule within the active site.

Stereochemical Effects on Molecular Interactions

While this compound itself is achiral, the introduction of chiral centers through substitution could have significant stereochemical effects on its molecular interactions and biological activity. If a substituent introduced on the acetamide or benzyl moiety creates a stereocenter, the resulting enantiomers could exhibit different potencies. This is because biological targets, such as enzymes and receptors, are chiral environments. One enantiomer may have a more favorable three-dimensional arrangement to fit into the binding site of a target protein, leading to stronger interactions and higher activity. The other enantiomer, with a different spatial orientation, may bind less effectively or not at all. Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to fully understand the stereochemical requirements for optimal activity.

Unraveling Mechanisms via Molecular Docking and Chemoinformatics

Molecular docking and chemoinformatics are powerful computational tools that can provide insights into the potential mechanisms of action of bioactive compounds like this compound at a molecular level.

Prediction of Binding Modes and Interaction Sites with Biological Macromolecules

A hypothetical molecular docking study of this compound would likely involve the following steps:

Target Selection: Based on the presumed mechanism of action of haloacetamides, potential microbial target proteins would be selected. These could include enzymes with critical cysteine or histidine residues in their active sites, such as proteases, dehydrogenases, or enzymes involved in cell wall synthesis. For example, DNA gyrase B is a known target for some antibacterial agents. ekb.eg

Computational Modeling: A three-dimensional model of this compound would be generated and its conformational flexibility explored.

Docking Simulation: The compound would be computationally "docked" into the binding pocket of the selected target protein. The simulation would explore various possible binding poses and score them based on their predicted binding affinity.

Analysis of Interactions: The best-scoring poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential sites for covalent bond formation between the bromoacetamide moiety and nucleophilic residues of the enzyme.

The results of such a study could predict a binding mode where the 4-chlorobenzyl group occupies a hydrophobic pocket within the enzyme's active site, while the amide group forms hydrogen bonds with the protein backbone. The bromoacetyl group would be positioned in proximity to a nucleophilic amino acid residue, poised for a covalent reaction.

The following table illustrates a hypothetical summary of a molecular docking study of this compound with a putative bacterial enzyme target.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Type of Interaction |

| Bacterial Cysteine Protease | -8.5 | Cys25, His159, Trp177 | Covalent (with Cys25), Hydrogen Bonding, Hydrophobic |

| DNA Gyrase Subunit B | -7.9 | Asp73, Asn46, Ile78 | Hydrogen Bonding, Hydrophobic |

| Dihydrofolate Reductase | -7.2 | Ile50, Ser59, Phe31 | Hydrogen Bonding, Hydrophobic |

Virtual Screening for Identification of Novel Biological Targets

extensive search of scientific literature and research databases did not yield any specific studies on the use of virtual screening to identify novel biological targets for the compound This compound .

Computational methods such as virtual screening and molecular docking are powerful tools in drug discovery for identifying potential protein targets for a given compound and elucidating its mechanism of action at a molecular level. This in silico approach involves screening large libraries of protein structures to find those that can bind to the small molecule of interest with high affinity.

Despite the utility of these methods, no published research could be found that has applied them to This compound . Therefore, there is currently no data available from virtual screening studies to report on its potential biological targets or to populate a data table with research findings.

Applications in Chemical Biology and Medicinal Chemistry Research

Development as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for elucidating the functions of proteins and other biomolecules within their native cellular environment. The structure of 2-Bromo-N-(4-chlorobenzyl)-acetamide makes it an ideal candidate for development into such a probe.

Affinity-based protein profiling (ABPP) is a powerful strategy to identify the protein targets of a small molecule. Covalent chemical probes, such as those derived from haloacetamides, are particularly effective in this approach. A probe based on this compound could be synthesized to include a reporter tag, such as biotin (B1667282) or a fluorescent dye.

The bromoacetamide "warhead" would covalently bind to nucleophilic residues, most commonly cysteine, in the binding sites of target proteins. Following incubation with a cell lysate or in living cells, the tagged proteins can be enriched and subsequently identified using mass spectrometry. This allows for the unbiased identification of the cellular interactome of the molecule, providing insights into its mechanism of action.

Table 1: Potential Cysteine-Reactive Chemical Probes

| Probe Type | Reactive Group | Reporter Tag | Application |

|---|---|---|---|

| Biotinylated Probe | Bromoacetamide | Biotin | Protein enrichment and pull-down experiments |

By covalently modifying specific proteins, this compound can be used to perturb biological processes and study their downstream effects. This is particularly useful for proteins whose function is dependent on a key nucleophilic residue within an active or allosteric site.

For instance, if this compound is found to selectively inhibit a particular enzyme, it can be used in functional assays to understand the role of that enzyme in a specific signaling pathway or cellular process. The irreversible nature of the covalent bond ensures a sustained inhibition, which can be advantageous in certain experimental setups compared to reversible inhibitors.

Utility as Key Intermediates in Complex Molecule Synthesis

The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.

The reactive bromine atom and the amide functionality provide multiple reaction sites for cyclization reactions, making it a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can be reacted with dinucleophiles to construct a wide array of nitrogen- and sulfur-containing heterocycles, which are common scaffolds in many biologically active molecules.

Table 2: Examples of Heterocyclic Scaffolds from Haloacetamide Precursors

| Reactant | Resulting Heterocycle | Potential Biological Activity |

|---|---|---|

| Thioamides/Thioureas | Thiazoles, Thiazolidinones | Antimicrobial, Anticancer |

| Amidines | Imidazoles | Antifungal, Anti-inflammatory |

The N-(4-chlorobenzyl) moiety is a common feature in many pharmaceutical and agrochemical compounds, often contributing to favorable binding interactions with target proteins. By using this compound as a starting material, medicinal and agricultural chemists can efficiently synthesize libraries of novel compounds. The bromoacetyl group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space to identify molecules with desired biological activities.

Contributions to Lead Compound Identification and Optimization

In the process of drug discovery, lead compounds are molecules that exhibit a desired biological activity and serve as a starting point for further optimization. The haloacetamide scaffold has been instrumental in the identification and optimization of numerous lead compounds.

Through screening campaigns, a compound like this compound might be identified as a "hit" that modulates a particular biological target. The structure-activity relationship (SAR) can then be explored by systematically modifying different parts of the molecule. For instance, the 4-chlorobenzyl group can be replaced with other substituted benzyl (B1604629) rings to probe the steric and electronic requirements of the binding pocket. Similarly, the bromoacetyl group can be modified to tune the reactivity and selectivity of the covalent interaction. This iterative process of synthesis and biological testing is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound, ultimately leading to the development of a clinical candidate.

An extensive search for scientific literature and data concerning the chemical compound "this compound" has revealed a significant lack of specific research in the application areas outlined in the user's request. Despite employing targeted search queries, no substantial information was found regarding its role in fragment-based drug discovery, its use as a scaffold for novel chemical entities, its exploration in agricultural chemical research, or its potential in material science.

The available information is limited to basic chemical identifiers and properties, with no detailed research findings or data tables available in the public domain that would allow for a thorough and scientifically accurate article structured around the provided outline.

Therefore, this response cannot fulfill the request to generate an English article focusing on the specified applications of "this compound" due to the absence of relevant scientific research and data. Further investigation into this specific compound would be required within the scientific community to generate the detailed content requested.

Potential in Material Science Research

Application in Functional Materials with Tunable Properties

The potential application of this compound in the realm of functional materials is an emerging area of interest, primarily due to the reactivity of the bromine atom within its structure. This halogen atom can serve as a versatile chemical handle for the synthesis and modification of polymers, enabling the creation of materials with tailored, or "tunable," properties.

The core concept lies in the ability of bromine-containing compounds to act as precursors for functional polymers through post-polymerization modification. researchgate.net This approach allows for the introduction of a wide variety of functional groups onto a polymer backbone, thereby altering its physical and chemical characteristics. For example, bromine-containing polymers can be transformed into functional polymers in a single step with high efficiency. researchgate.net This strategy has been used to graft molecules like phenols and other functional groups onto a polymer chain, which can impart stimuli-responsive properties. researchgate.net

One of the key methodologies where bromo-functionalized molecules are of interest is in Ring-Opening Metathesis Polymerization (ROMP). This technique can be used to create functionalizable and degradable polymers. nih.gov By incorporating a monomer that contains a bromine atom, a polymer can be synthesized that is amenable to further chemical reactions. nih.gov For instance, the bromine can be converted to an azide (B81097) group, which is a substrate for "click chemistry" reactions. nih.gov This allows for the attachment of a wide range of molecules, including biomolecules, to the polymer, leading to materials with specific functionalities.

The development of smart materials, which can respond to external stimuli such as light, pH, or temperature, is a significant area of materials science. iipseries.org The ability to precisely control the functional groups on a polymer is essential for creating such materials. The use of bromine-containing precursors, in principle including this compound, offers a pathway to synthesize polymers that can be modified to exhibit these "smart" behaviors. For example, the micelles of an amphiphilic block copolymer, created from a bromine-containing precursor, have been shown to disassociate under ultraviolet irradiation after modification. researchgate.net

While direct research on the incorporation of this compound into functional materials is not extensively documented, the established principles of polymer chemistry strongly suggest its potential in this field. The combination of the reactive bromine atom and the stable N-(4-chlorobenzyl) group makes it a candidate for use as a monomer or a modifying agent in the synthesis of polymers with tunable properties for a variety of advanced applications.

Below is a table summarizing the key properties of the subject compound:

| Property | Value |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| CAS Number | 934185-00-9 |

| Synonym | This compound |

Future Research Directions and Translational Potential Academic Focus

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic compounds. For 2-Bromo-N-(4-chlorobenzyl)-acetamide, these computational tools can be pivotal in designing analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives of this compound and evaluating their biological activity, QSAR models can be developed. These models can identify the key structural features that correlate with activity, guiding the design of more effective compounds.

Molecular Docking and Virtual Screening: Computational docking studies can predict the binding interactions of this compound and its virtual analogs with the active sites of various biological targets. This approach allows for the high-throughput virtual screening of large compound libraries to identify potential hits for specific diseases. For instance, based on the activities of similar acetamide (B32628) derivatives, potential targets could include enzymes like acetylcholinesterase or protein kinases. fums.ac.ir

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and known target structures. By using the this compound scaffold as a starting point, these algorithms can propose novel derivatives with optimized binding affinities and drug-like properties.

Table 1: Potential In Silico Studies for Analogs of this compound

| Computational Method | Objective | Potential Application |

|---|---|---|

| QSAR | Identify structure-activity relationships. | Guide the optimization of substituents on the benzyl (B1604629) ring for improved biological activity. |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Screen for potential inhibitors of enzymes such as kinases, proteases, or acetylcholinesterase. |

| Virtual Screening | Identify novel hits from large compound databases. | Discover new therapeutic applications for the N-(4-chlorobenzyl)-acetamide scaffold. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Prioritize the synthesis of analogs with favorable drug-like properties and reduced off-target effects. |

Development of Advanced Bioanalytical Techniques for Mechanistic Studies

Understanding the mechanism of action is crucial for the development of any therapeutic agent. The reactive bromoacetyl group in this compound suggests that it may act as a covalent inhibitor, forming a permanent bond with its biological target, likely through reaction with a cysteine residue. Advanced bioanalytical techniques will be essential to confirm this mechanism and identify its specific molecular targets.

Chemoproteomics: Mass spectrometry-based chemoproteomics can be employed to identify the cellular targets of this compound. This involves treating cells or cell lysates with the compound and then using mass spectrometry to identify the proteins that have been covalently modified.

Fluorescence-Based Assays: Attaching a fluorescent tag to the this compound scaffold can create chemical probes to visualize the compound's localization within cells and to study its binding kinetics with purified target proteins in real-time.

X-ray Crystallography: Co-crystallization of this compound or its analogs with their purified biological targets can provide atomic-level details of the binding interaction, confirming the covalent bond formation and guiding further structure-based drug design.

Table 2: Proposed Bioanalytical Methods for Mechanistic Studies

| Technique | Purpose | Expected Outcome |

|---|---|---|

| Mass Spectrometry | Identify covalent protein targets. | A list of cellular proteins that are directly engaged by the compound. |

| Fluorescence Microscopy | Determine subcellular localization. | Visualization of the compound's distribution within different cellular compartments. |

| X-ray Crystallography | Elucidate the binding mode at the atomic level. | A high-resolution structure of the compound covalently bound to its target protein. |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural features of this compound suggest several potential therapeutic applications. The broader class of N-substituted acetamides has been explored for a range of biological activities, providing a rationale for investigating this specific compound in similar contexts.

Oncology: Many anticancer drugs function by covalently modifying key proteins involved in cancer cell proliferation and survival. The bromoacetamide moiety is a known warhead for targeting cysteine residues in proteins such as kinases and proteases, which are often dysregulated in cancer.

Neurodegenerative Diseases: Some acetamide derivatives have been investigated as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase. fums.ac.ir Exploring the potential of this compound and its analogs in this area could lead to new treatments for conditions like Alzheimer's disease.

Infectious Diseases: The development of new antibacterial and antiviral agents is a global health priority. The acetamide scaffold has been incorporated into molecules with antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and viruses could uncover novel anti-infective activities.

Table 3: Potential Biological Targets and Therapeutic Areas

| Therapeutic Area | Potential Biological Targets | Rationale |

|---|---|---|

| Oncology | Protein Kinases, Deubiquitinating Enzymes | The bromoacetamide group can act as a covalent inhibitor of cysteine-containing enzymes often implicated in cancer. |

| Neurodegenerative Diseases | Acetylcholinesterase, Monoamine Oxidase | Related acetamide structures have shown inhibitory activity against these enzymes. nih.gov |

| Infectious Diseases | Bacterial or Viral Enzymes | The acetamide scaffold is present in some known antimicrobial agents. |

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly important in pharmaceutical research and manufacturing. Future research on this compound should focus on developing more sustainable and environmentally friendly synthetic routes.

Catalytic Methods: The traditional synthesis of amides often involves stoichiometric reagents that generate significant waste. The development of catalytic methods, such as enzymatic catalysis or the use of transition metal catalysts, could provide more efficient and sustainable routes to this compound and its derivatives.

Greener Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or supercritical fluids, would significantly reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and higher yields. Developing a flow-based synthesis for this class of compounds would be a significant step towards a more sustainable manufacturing process.

Table 4: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Step | Traditional Method | Potential Green Alternative |

|---|---|---|

| Amide Bond Formation | Use of coupling reagents leading to stoichiometric waste. | Enzymatic acylation or direct catalytic amidation. |

| Solvent | Chlorinated solvents (e.g., dichloromethane). | Bio-based solvents (e.g., 2-methyltetrahydrofuran) or water. |

| Purification | Silica gel chromatography with large solvent volumes. | Crystallization or solvent extraction with solvent recycling. |

Collaborative Research Frameworks for Accelerating Discovery

The translation of a promising chemical compound from the laboratory to the clinic is a complex and resource-intensive process that benefits greatly from collaboration. A multi-disciplinary and collaborative approach will be essential to accelerate the research and development of this compound.

Academia-Industry Partnerships: Collaborations between academic researchers, who can perform fundamental mechanistic studies and early-stage discovery, and pharmaceutical companies, which have the resources for preclinical and clinical development, can create a synergistic pipeline for drug development.

Open Science Initiatives: Sharing data and research findings through open science platforms can foster collaboration and avoid duplication of effort. The creation of a public database of analogs of this compound, along with their biological and computational data, could accelerate the discovery process.

Interdisciplinary Consortia: Forming consortia of chemists, biologists, computational scientists, and clinicians can bring diverse expertise to bear on the challenges of developing a new therapeutic agent. Such a framework can facilitate a more holistic and integrated approach to the research on this and related compounds.

Q & A

Q. What are the established synthetic routes for 2-Bromo-N-(4-chlorobenzyl)-acetamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromoacetic acid derivatives react with 4-chlorobenzylamine in the presence of a base (e.g., NaHCO₃) under anhydrous conditions . Solvents like dichloromethane or ethanol are used, with reaction temperatures maintained at 0–25°C to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns (e.g., bromine at position 2, chlorobenzyl group at N) and verify molecular integrity. Peaks near δ 4.0 ppm (CH₂Br) and δ 7.3–7.5 ppm (aromatic protons) are diagnostic .

- HPLC (Reverse Phase) : Newcrom R1 columns with acetonitrile/water gradients resolve impurities and quantify purity. Retention times and UV absorption (λ ~254 nm) are method-specific .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 291.95 for [M+H]+) and detects isotopic patterns for bromine/chlorine .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Enzyme Inhibition : Screen against α-glucosidase (antidiabetic potential) or kinase targets (anticancer activity) using spectrophotometric assays (IC₅₀ determination) .

- Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate challenges like low yields or byproduct formation?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; iterative testing with solvents like THF or toluene balances yield and purity .

- Catalyst Use : DMAP or triethylamine accelerates amide bond formation while reducing hydrolysis risks .

- Temperature Control : Gradual warming (0°C → room temperature) minimizes decomposition of thermally sensitive intermediates .

Q. What mechanistic hypotheses exist for its biological activity, and how can they be tested experimentally?

- Target Engagement : Molecular docking predicts binding to α-glucosidase’s active site (PDB: 2ZE0). Validate via competitive inhibition assays with substrate analogs (e.g., acarbose) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .

- Reactive Oxygen Species (ROS) Modulation : Fluorescent probes (e.g., DCFH-DA) in cell-based assays evaluate antioxidant/pro-oxidant effects .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and physicochemical properties?

- SAR Studies : Synthesize analogs (e.g., fluoro/iodo substituents) and compare logP (HPLC-derived), solubility (shake-flask method), and IC₅₀ values .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) reveals conformational changes impacting target binding .

- Thermodynamic Solubility : Use saturated solutions in PBS (pH 7.4) with nephelometric monitoring to guide formulation strategies .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- HPLC-MS/MS : Detects sub-1% impurities (e.g., dehalogenated byproducts) with MRM transitions specific to expected m/z values .

- Forced Degradation Studies : Expose to heat/light/acidity and profile degradation products. Stability-indicating methods ensure robustness .

Q. How can contradictory data (e.g., variable IC₅₀ values across studies) be reconciled?

- Assay Standardization : Use reference compounds (e.g., acarbose for α-glucosidase) and control for variables like cell passage number or enzyme lot .

- Statistical Reproducibility : Triplicate experiments with ANOVA analysis (p<0.05) and reporting of 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.